molecular formula C15H12BrClN2O B2653707 4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 610277-36-6

4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No. B2653707
CAS RN: 610277-36-6
M. Wt: 351.63
InChI Key: QCGIKSHXQFUAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure would likely show the phenol ring with the bromine and chlorine substituents, and the pyrazole ring attached. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including reactions at the phenol OH group, halogen substitutions, or the pyrazole ring. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Phenolic compounds generally have higher boiling points due to hydrogen bonding, and the presence of halogens might make the compound more dense .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to explore the structural and spectroscopic characteristics of a molecule closely related to 4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol. This research focused on understanding the molecule's geometry, vibrational spectra, and fundamental vibrations through potential energy distribution (PED) analysis. Natural bond orbital (NBO) analysis was used to calculate intramolecular charge transfer, while molecular electrostatic potential (MEP), HOMO-LUMO analysis, Fukui functions, and other quantum mechanical parameters were determined to predict its biological effects through molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

Synthesis and Characterization

Another study focused on the synthesis and characterization of compounds related to 4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol, demonstrating how chalcones, when treated with hydrazine hydrate, yield compounds with significant structures based on spectral data. This research contributes to the understanding of how various phenolic compounds can be synthesized and analyzed for potential applications (S. G. Jagadhani, S. G. Kundlikar, B. Karale, 2015).

Antimicrobial and Antifungal Activities

Research into the synthesis and evaluation of antibacterial and antifungal activities has led to the development of new compounds derived from 4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol. These compounds have been tested in vitro for their effectiveness against various strains of bacteria and fungi, comparing their activities to commercially available antibiotics and antifungal agents. This highlights the potential of such compounds in developing new antimicrobial and antifungal therapies (R. Pundeer, Sushma, Vijay Kiran, C. Sharma, K. R. Aneja, O. Prakash, 2013).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, many halogenated phenolic compounds are used as pesticides, and their mechanism of action often involves disrupting the nervous system of pests .

properties

IUPAC Name

4-bromo-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGIKSHXQFUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

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